molecular formula C6H6Cl2FNS B6602861 2-amino-4-chloro-5-fluorobenzene-1-thiol hydrochloride CAS No. 2095410-18-5

2-amino-4-chloro-5-fluorobenzene-1-thiol hydrochloride

Cat. No. B6602861
CAS RN: 2095410-18-5
M. Wt: 214.09 g/mol
InChI Key: JWCFPJAVBRARBV-UHFFFAOYSA-N
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Description

2-Amino-4-chloro-5-fluorobenzene-1-thiol hydrochloride (ACFBT-HCl) is an organic compound that has been used extensively in scientific research and laboratory experiments. It is a colorless crystalline solid with a molecular weight of 194.62 g/mol and a melting point of 162-164 °C. ACFBT-HCl is a versatile compound that has been used in a wide range of applications, including organic synthesis, drug discovery, and biochemistry.

Scientific Research Applications

2-amino-4-chloro-5-fluorobenzene-1-thiol hydrochloride has been used in a wide range of scientific research applications. It has been used in the synthesis of a variety of organic compounds, including drugs and pharmaceuticals. It has also been used as a reagent in various biochemical studies, including the study of protein-protein interactions. Additionally, 2-amino-4-chloro-5-fluorobenzene-1-thiol hydrochloride has been used in the synthesis of organometallic complexes, which have been used in the study of catalysis and the development of new catalysts.

Mechanism of Action

The mechanism of action of 2-amino-4-chloro-5-fluorobenzene-1-thiol hydrochloride is not well understood. However, it is believed that the compound acts as a proton donor, donating a proton to the thiol group of ACFBT, forming the corresponding thiolate anion. This anion can then react with a second equivalent of hydrochloric acid to produce the desired product, 2-amino-4-chloro-5-fluorobenzene-1-thiol hydrochloride.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-amino-4-chloro-5-fluorobenzene-1-thiol hydrochloride are not well understood. However, it is believed that the compound may act as a proton donor, donating a proton to the thiol group of ACFBT, forming the corresponding thiolate anion. This anion can then react with a second equivalent of hydrochloric acid to produce the desired product, 2-amino-4-chloro-5-fluorobenzene-1-thiol hydrochloride.

Advantages and Limitations for Lab Experiments

2-amino-4-chloro-5-fluorobenzene-1-thiol hydrochloride has several advantages and limitations when used in laboratory experiments. The main advantage is its low cost and availability, making it a relatively inexpensive reagent. Additionally, it is a relatively stable compound, making it suitable for use in long-term experiments. However, it is also a relatively toxic compound, and should be handled with caution.

Future Directions

The potential future applications for 2-amino-4-chloro-5-fluorobenzene-1-thiol hydrochloride are numerous. It could be used in the synthesis of a variety of organic compounds, including drugs and pharmaceuticals. Additionally, it could be used in the study of protein-protein interactions, as well as in the development of new catalysts. Additionally, 2-amino-4-chloro-5-fluorobenzene-1-thiol hydrochloride could be used in the development of new drugs and therapies, as well as in the study of biochemical and physiological processes. Finally, 2-amino-4-chloro-5-fluorobenzene-1-thiol hydrochloride could be used in the development of new materials and technologies.

Synthesis Methods

2-amino-4-chloro-5-fluorobenzene-1-thiol hydrochloride can be synthesized by the reaction of 2-amino-4-chloro-5-fluorobenzene-1-thiol (ACFBT) with hydrochloric acid. The reaction proceeds in two steps. First, the thiol group of ACFBT is protonated by hydrochloric acid to form the corresponding thiolate anion. This anion then reacts with a second equivalent of hydrochloric acid to produce the desired product, 2-amino-4-chloro-5-fluorobenzene-1-thiol hydrochloride.

properties

IUPAC Name

2-amino-4-chloro-5-fluorobenzenethiol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5ClFNS.ClH/c7-3-1-5(9)6(10)2-4(3)8;/h1-2,10H,9H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWCFPJAVBRARBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1Cl)F)S)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6Cl2FNS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-4-chloro-5-fluorobenzene-1-thiol hydrochloride

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